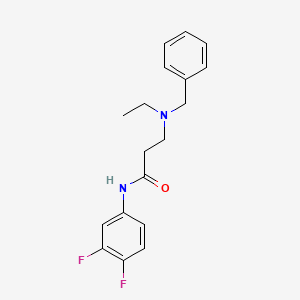
N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide, also known as DFEBA, is a compound that has been widely studied for its potential applications in scientific research. DFEBA is a beta-alanine derivative that has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for researchers to study.
Mecanismo De Acción
The exact mechanism of action of N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is that N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide may act as an antioxidant, helping to protect cells from damage caused by oxidative stress. Another proposed mechanism is that N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential neuroprotective and anti-cancer effects, N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide has also been shown to have anti-inflammatory effects and to be a potent inhibitor of certain enzymes involved in the biosynthesis of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide in lab experiments is that it has been shown to have a relatively low toxicity profile, making it a relatively safe compound to work with. However, one limitation is that N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide can be difficult to synthesize, which may limit its availability for use in experiments.
Direcciones Futuras
There are a number of potential future directions for research on N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide. One area of interest is further elucidating the compound's mechanism of action, which could help to identify new potential applications for the compound. Additionally, further studies could be conducted to investigate the potential use of N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide in the treatment of various diseases, including neurodegenerative diseases and cancer. Finally, research could be conducted to develop more efficient synthesis methods for N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide, which could help to increase its availability for use in experiments.
Métodos De Síntesis
N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide can be synthesized through a multi-step process involving the reaction of beta-alanine with various reagents. One common synthesis method involves the reaction of beta-alanine with benzyl bromide and 3,4-difluorobenzylamine, followed by the addition of ethyl chloroformate to form N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide.
Aplicaciones Científicas De Investigación
N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience research, N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide has been shown to have potential as a neuroprotective agent, with studies suggesting that it may help to protect neurons from damage caused by oxidative stress. In cancer research, N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide has been shown to have potential as an anti-cancer agent, with studies suggesting that it may be able to inhibit the growth of cancer cells. In drug discovery, N~3~-benzyl-N~1~-(3,4-difluorophenyl)-N~3~-ethyl-beta-alaninamide has been studied as a potential lead compound for the development of new drugs.
Propiedades
IUPAC Name |
3-[benzyl(ethyl)amino]-N-(3,4-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c1-2-22(13-14-6-4-3-5-7-14)11-10-18(23)21-15-8-9-16(19)17(20)12-15/h3-9,12H,2,10-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECNSAJNCCUDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)NC1=CC(=C(C=C1)F)F)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5835395.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)



![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)


![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)

![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)


